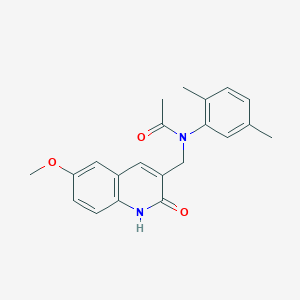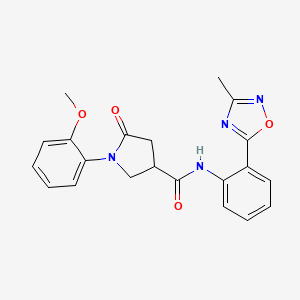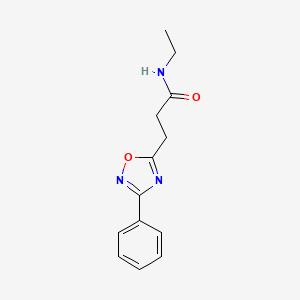
N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide, also known as CME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CME is a white crystalline solid that is soluble in organic solvents and is synthesized through a multi-step process involving several chemical reactions.
Mecanismo De Acción
The exact mechanism of action of N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide is not fully understood, but studies have suggested that it may induce apoptosis in cancer cells by targeting the mitochondria. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in inflammation and oxidative stress, and have herbicidal properties. However, the exact biochemical and physiological effects of this compound are still being investigated.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has shown promising results in several areas of research, making it a potential candidate for further investigation.
One limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, making it difficult to design experiments that specifically target its effects. Additionally, the potential toxicity of this compound has not been fully evaluated, making it important to exercise caution when working with this compound.
Direcciones Futuras
There are several potential future directions for research involving N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide. One area of interest is the development of new anti-cancer agents based on the structure of this compound. Additionally, further investigation into the mechanism of action of this compound could provide valuable insights into its potential applications in various fields.
Another potential area of research is the development of new herbicides based on the herbicidal properties of this compound. Additionally, the potential use of this compound as a corrosion inhibitor in the petroleum industry could be further explored.
In conclusion, this compound is a chemical compound that has shown promising results in several areas of research, including medicinal chemistry, agriculture, and material science. While further investigation is needed to fully understand its mechanism of action and potential applications, this compound has the potential to be a valuable tool in the development of new therapies and technologies.
Métodos De Síntesis
The synthesis of N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide involves several steps, including the reaction of 3-chloro-4-methoxyaniline with ethyl chloroformate to form N-(3-chloro-4-methoxyphenyl) ethyl carbamate. This intermediate is then reacted with N-methyl ethylenediamine to form this compound.
Aplicaciones Científicas De Investigación
N'-(3-chloro-4-methoxyphenyl)-N-methylethanediamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In agriculture, this compound has been shown to have herbicidal properties, making it a potential candidate for the development of new herbicides. Additionally, this compound has been studied for its potential use as a corrosion inhibitor in the petroleum industry.
Propiedades
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N4O3/c1-13-9-15(14(2)28(13)18-6-4-5-16(23)10-18)12-25-27-22(30)21(29)26-17-7-8-20(31-3)19(24)11-17/h4-12H,1-3H3,(H,26,29)(H,27,30)/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFZCKCUGBUCC-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

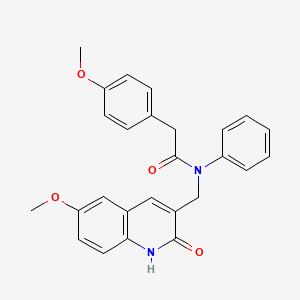

![2-[Benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]acetamide](/img/structure/B7712421.png)
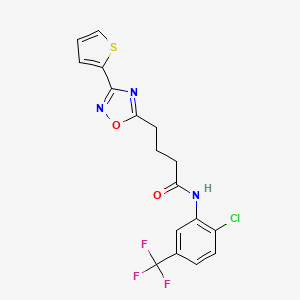
![2-bromo-N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712435.png)

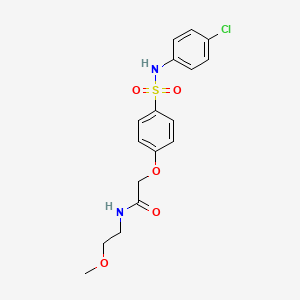

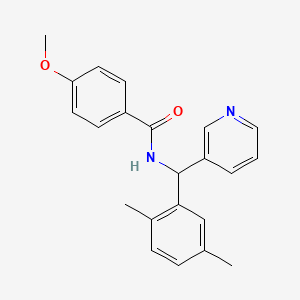
![3,4,5-trimethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712473.png)
